molecular formula C21H19ClN4O2 B2432796 3-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide CAS No. 899985-60-5

3-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Cat. No.: B2432796
CAS No.: 899985-60-5
M. Wt: 394.86
InChI Key: BMCVATWIPNKSMJ-UHFFFAOYSA-N
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Description

3-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzamide core substituted with a chloro group and a morpholinopyridazinylphenyl moiety, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chlorobenzoyl chloride with 3-(6-morpholinopyridazin-3-yl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted benzamides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamides, while substitution reactions can produce a wide range of substituted derivatives.

Scientific Research Applications

3-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: These compounds share some structural similarities and are known for their diverse biological activities.

    Pyridine Derivatives: Similar to the morpholinopyridazinyl moiety, pyridine derivatives are widely studied for their chemical and biological properties.

    Benzamide Derivatives: Other benzamide compounds also exhibit a range of biological activities and are used in various applications.

Uniqueness

3-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide is unique due to its specific substitution pattern and the presence of the morpholinopyridazinyl group, which imparts distinct chemical and biological properties

Biological Activity

3-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a complex organic compound with potential pharmacological applications. Its unique structure, featuring a chlorinated benzamide core linked to a morpholinopyridazine moiety, suggests various biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C21H19ClN4O2\text{C}_{21}\text{H}_{19}\text{ClN}_{4}\text{O}_{2}

Key Features:

  • Chlorine Atom: Enhances lipophilicity and may influence receptor binding.
  • Morpholinopyridazine Group: Potentially increases interaction with biological targets.

The biological activity of this compound is believed to involve its interaction with specific molecular targets, such as enzymes and receptors. The presence of the morpholine and pyridazine rings allows for targeted interactions that can modulate various biological processes.

Biological Activities

Research indicates that compounds similar to this compound exhibit several biological activities:

  • Anticancer Activity:
    • Studies have shown that benzamide derivatives can exhibit significant antiproliferative effects against various cancer cell lines. The unique structure of this compound may enhance its efficacy against specific types of tumors .
  • Anti-inflammatory Effects:
    • Compounds with similar structures have been investigated for their anti-inflammatory properties, potentially making them suitable candidates for treating inflammatory diseases .
  • Antimicrobial Properties:
    • The compound's structural features suggest potential antimicrobial activity, which warrants further investigation in the context of infectious diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerSignificant antiproliferative effects against cancer cells
Anti-inflammatoryPotential to reduce inflammation in preclinical models
AntimicrobialPossible effectiveness against bacterial strains

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzoyl chloride with 3-(6-morpholinopyridazin-3-yl)aniline under basic conditions to form the amide bond .

Synthetic Route Overview:

  • Preparation of intermediate compounds.
  • Formation of the benzamide linkage.
  • Purification and characterization of the final product.

Future Directions

Given its promising biological activities, further research is needed to explore the therapeutic potential of this compound in clinical settings. Investigations into its pharmacokinetics, toxicity profiles, and specific mechanisms of action will be crucial for developing it as a therapeutic agent.

Properties

IUPAC Name

3-chloro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2/c22-17-5-1-4-16(13-17)21(27)23-18-6-2-3-15(14-18)19-7-8-20(25-24-19)26-9-11-28-12-10-26/h1-8,13-14H,9-12H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCVATWIPNKSMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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